7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-
Description
This compound is a structurally complex furobenzopyran derivative characterized by:
- Core structure: A fused furo[3,2-g]chromene system (7H-furo[3,2-g][1]benzopyran) with a ketone group at position 5.
- Substituents: A 3-methoxyphenyl group at position 2. Methyl groups at positions 5 and 7. An acetic acid moiety at position 4. Its IUPAC name is 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS: 777857-59-7; MDL: MFCD03267755) .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-15-8-17-18(13-5-4-6-14(7-13)26-3)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJAQOIEFXBQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Substituent Impact on Bioactivity :
- The acetic acid group in the target compound may enhance solubility compared to esters (e.g., ethyl ester in ) or methoxy groups (e.g., methoxsalen in ). This could influence bioavailability and binding to hydrophilic targets.
- Methoxy groups (as in methoxsalen and 4,9-dimethoxy analog ) are associated with UV absorption and phototherapeutic activity, whereas bulky groups like 4-methylpiperazinyl (in ) may improve CNS penetration.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization, similar to the Sonogashira coupling used for compound 12 in . However, its acetic acid moiety may require protective group strategies to avoid side reactions.
Antimicrobial Potential: The 4,9-dimethoxy analog demonstrated growth inhibition of E. coli at 10 µg/µl , suggesting that substitutions at positions 4 and 9 modulate antibacterial efficacy. The target compound’s 3-methoxyphenyl group could further enhance binding to bacterial enzymes or membranes.
Pharmacopeial Relevance: Methoxsalen’s USP monographs emphasize stringent purity standards (98–102%) , which may serve as a benchmark for quality control in synthesizing the target compound.
Biological Activity
7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- is a complex organic compound belonging to the furanocoumarin class. Its unique structural features contribute to a range of biological activities that have garnered significant research interest. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 284.31 g/mol. The structure includes a fused benzopyran and furan ring system, characterized by a methoxyphenyl group and methyl groups at specific positions. This arrangement is crucial for its biological reactivity.
Biological Activities
Research indicates that 7H-Furo[3,2-g]benzopyran-6-acetic acid exhibits several significant biological activities:
- Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth by interacting with DNA and disrupting cellular processes. Studies suggest that this compound may inhibit cancer cell proliferation through various pathways .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
- Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .
The mechanisms through which 7H-Furo[3,2-g]benzopyran-6-acetic acid exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
- DNA Interaction : Its structure allows for potential intercalation with DNA, disrupting replication and transcription processes in cancer cells .
- Inflammatory Pathway Modulation : It may inhibit the activation of NF-kB and other transcription factors involved in inflammation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- In one study, derivatives of furanocoumarins were tested for their anticancer properties in vitro and showed significant inhibition of cell growth in various cancer cell lines .
- Another study highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of 7H-Furo[3,2-g]benzopyran-6-acetic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isoimperatorin | C13H10O4 | Known for anticancer activity |
| Imperatorin | C12H10O4 | Exhibits similar biological activities |
| Bergapten | C12H8O4 | Primarily known for photoprotective effects |
| 7-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties |
The unique combination of functional groups in 7H-Furo[3,2-g]benzopyran-6-acetic acid confers distinct biological activities not fully replicated by these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
